
(2,6-Dichloro-3-methoxyphenyl)boronic acid
Descripción general
Descripción
“(2,6-Dichloro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 851756-57-5 . It has a molecular weight of 220.85 and its IUPAC name is 2,6-dichloro-3-methoxyphenylboronic acid . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Boronic acids, including “this compound”, are commonly used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BCl2O3 . The InChI code is 1S/C7H7BCl2O3/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . The compound has a topological polar surface area of 49.7 Ų .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in various chemical reactions. For instance, they are involved in Passerini-type reactions, which require a Lewis acid .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 220.84 g/mol , and its exact mass is 219.9865296 g/mol . The compound has a complexity of 170 .Aplicaciones Científicas De Investigación
Protecting Group in Organic Synthesis
(2,6-Dichloro-3-methoxyphenyl)boronic acid is utilized in organic synthesis, specifically in the protection and deprotection of boronic acids. A study by Yan, Jin, & Wang (2005) demonstrated the use of a novel boronic acid protecting group, MPMP-diol, which can be deprotected under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Yan, Jin, & Wang, 2005).
Macrocyclic Chemistry
In macrocyclic chemistry, boronic acids like this compound are crucial for synthesizing complex molecular structures. Fárfan et al. (1999) described the creation of a tetrameric macrocyclic compound and dimeric boronates using various aryl boronic acids, emphasizing their significance in developing new molecular architectures (Fárfan et al., 1999).
Inorganic Chemistry Applications
Nishihara, Nara, & Osakada (2002) investigated the formation of cationic rhodium complexes with new tetraarylpentaborates, which included (4-methoxyphenyl)boronic acid, a close relative of this compound. This study highlights the role of boronic acids in forming complex inorganic compounds (Nishihara, Nara, & Osakada, 2002).
Fluorescence Studies in Chemistry
Boronic acid derivatives, including this compound, are essential in fluorescence studies. Geethanjali et al. (2015) explored the fluorescence quenching properties of boronic acid derivatives, providing insights into their photophysical characteristics and potential applications in sensing technologies (Geethanjali et al., 2015).
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(2,6-Dichloro-3-methoxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics .
Mecanismo De Acción
Target of Action
The primary target of (2,6-Dichloro-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in sm coupling reactions originates from its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s success in SM coupling reactions is due to its tolerance to various reaction conditions . .
Propiedades
IUPAC Name |
(2,6-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIVMUOSCRYSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726923 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-57-5 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)
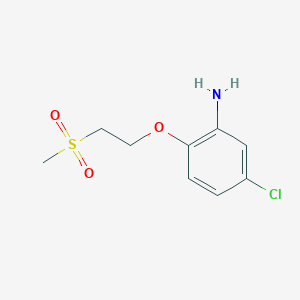
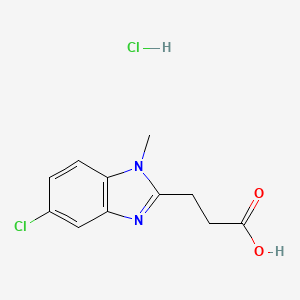
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
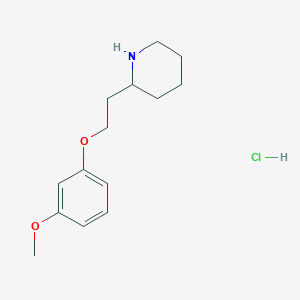
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)
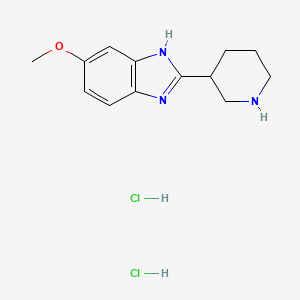
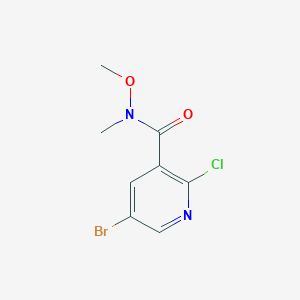
![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
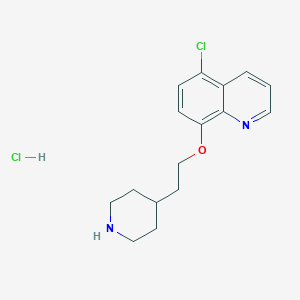
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
